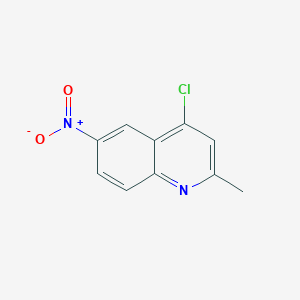

4-Chloro-2-methyl-6-nitroquinoline

Overview

Description

Synthesis Analysis

The synthesis of 4-Chloro-2-methyl-6-nitroquinoline and related compounds involves multi-step chemical processes starting from easily available raw materials. For example, a related compound, 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, was synthesized through cyclization, nitrification, and chlorination from 4-methoxyaniline, demonstrating the compound's complex synthesis pathway and the mild reaction conditions suitable for large-scale production (Zhao, Lei, & Guo, 2017).

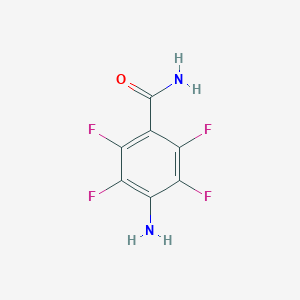

Molecular Structure Analysis

The molecular structure of this compound and its derivatives has been elucidated through various spectroscopic methods. Crystallographic studies have provided detailed insights into the hydrogen-bonded structures of related compounds, revealing the intricate molecular interactions and the impact of different substituents on the compound's overall structure (Gotoh & Ishida, 2020).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including nucleophilic substitutions and cyclization processes. These reactions enable the synthesis of a wide range of heterocyclic compounds, showcasing the compound's versatility in organic synthesis (Dyablo et al., 2015).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and stability, are crucial for its handling and application in various research fields. However, detailed studies specifically focusing on the physical properties of this compound were not identified in the search, suggesting a potential area for future research.

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, potential for substitutions, and role in the synthesis of other chemical entities, underscore its importance in synthetic chemistry. Its ability to undergo reactions under mild conditions and produce high yields makes it a valuable compound for the development of novel chemical entities (Zhao, Lei, & Guo, 2017).

Scientific Research Applications

Synthesis of Quinoline Derivatives : 4-Chloro-2-methyl-6-nitroquinoline has been used in the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, which is achieved through cyclization, nitrification, and chlorination processes. This method is suitable for large-scale studies and yields a high product conversion rate of up to 85% (Zhao, Lei, & Guo, 2017).

Potential in Prodrug Systems : Novel 2-aryl-5-nitroquinolines, synthesized as potential prodrug systems for bioreductive activation, have also been derived from this compound. These compounds are of interest in the development of fluorescent model drugs and their fragmentation upon reduction of the nitro group (Couch, Burke, Knox, & Moody, 2008).

Creation of Heterocyclic Quinolines : Research has focused on using this compound as a precursor for synthesizing heterocyclic quinolines. The nitro group in these compounds plays various roles in the cyclization processes, leading to the creation of compounds with potential chemotherapeutic value (Khodair, Abbasi, Ibrahim, Soliman, & El‐Ashry, 1999).

Quinoline Proton Sponges : A study reported the synthesis of quinoline proton sponges, utilizing 4-chloro-2-methyl-5-nitro- and 2,4-dichloro-5-nitroquinolines. These compounds undergo reactions like aminodehalogenation and nucleophilic substitution, leading to the formation of new quinoline derivatives (Dyablo et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Quinoline derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

Quinoline derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some quinolines inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

Biochemical Pathways

Quinoline derivatives are known to influence a range of biochemical pathways due to their interactions with various biological targets .

Result of Action

Given the known activities of quinoline derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and presence of other substances can affect the compound’s stability and its interactions with its targets .

Biochemical Analysis

Biochemical Properties

Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Quinoline derivatives have been reported to exhibit various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

properties

IUPAC Name |

4-chloro-2-methyl-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-6-4-9(11)8-5-7(13(14)15)2-3-10(8)12-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGPAZQKQYSOTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408174 | |

| Record name | 4-Chloro-2-methyl-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1207-81-4 | |

| Record name | 4-Chloro-2-methyl-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

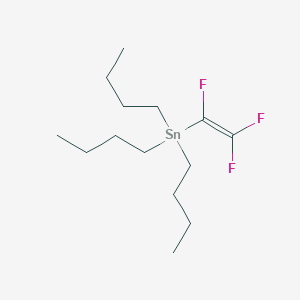

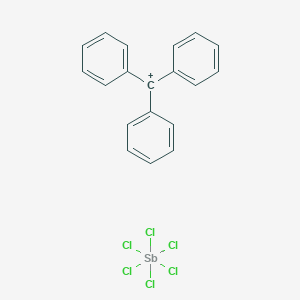

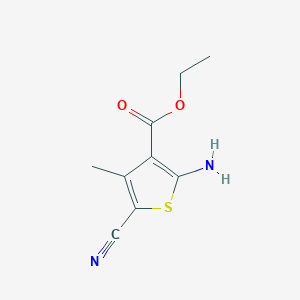

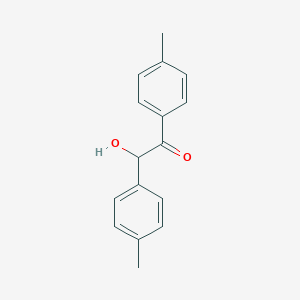

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[2H-1-benzopyran-2,2'-indoline], 8-methoxy-1',3',3'-trimethyl-6-nitro-](/img/structure/B74526.png)

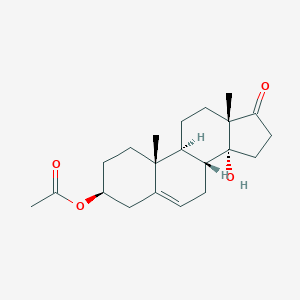

![[(3R,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B74545.png)